molecular formula C16H8Cl2F3N3O B1401798 (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone CAS No. 1311278-51-9

(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone

Cat. No. B1401798
CAS RN: 1311278-51-9
M. Wt: 386.2 g/mol
InChI Key: BPPCRPLRFLOUFW-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the biological activity of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block . The specific reactions for the synthesis of “(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone” are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The specific physical and chemical properties of “(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone” are not detailed in the retrieved papers.

Scientific Research Applications

Isomorphous Structures and Chemical Analysis

Isomorphous Methyl- and Chloro-substituted Analogs

Research demonstrates the chlorine-methyl exchange rule in structures similar to the requested compound, highlighting isomorphism and extensive disorder in these molecules. Such studies are crucial for understanding structural behaviors and potential applications in material science and crystallography (V. Rajni Swamy et al., 2013).

Synthesis and Biological Evaluation

Novel Pyrazoline Derivatives

A study on the synthesis of novel pyrazoline derivatives, including chloro and nitrophenyl groups, emphasizes their potential as anti-inflammatory and antibacterial agents. The research outlines the advantages of microwave irradiation methods for synthesis, indicating progress in medicinal chemistry and drug development processes (P. Ravula et al., 2016).

Molecular Docking and Antimicrobial Activity

Antimicrobial Activity of Pyrazole Derivatives

Another investigation into pyrazole derivatives, similar to the requested compound, explores their molecular structure, spectroscopic properties, and antimicrobial activities. The study integrates computational methods like molecular docking to predict the interaction between synthesized compounds and microbial proteins, offering insights into the design of new antimicrobial agents (C. Sivakumar et al., 2021).

Antimicrobial and Anticancer Properties

Synthesis and Antimicrobial Activity

Research on the synthesis of pyrazolines and their derivatives, including pyridinyl methanones, demonstrates significant antimicrobial activity. This study highlights the potential of such compounds in developing new therapeutic agents to combat bacterial infections (Satyender Kumar et al., 2012).

Luminescent Materials and Optical Properties

Development of Low-Cost Emitters

A study on the synthesis of diarylated imidazo[1,5-a]pyridine derivatives, which share functional group similarities with the requested compound, focuses on their application in creating luminescent materials. These compounds exhibit remarkable Stokes' shifts, making them suitable for low-cost luminescent material development (G. Volpi et al., 2017).

properties

IUPAC Name

(4-chlorophenyl)-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3O/c17-11-3-1-9(2-4-11)15(25)24-13(5-6-23-24)14-12(18)7-10(8-22-14)16(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCRPLRFLOUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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